molecular formula C13H13FN2O4 B1413636 3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 2173083-53-7

3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No. B1413636
CAS RN: 2173083-53-7
M. Wt: 280.25 g/mol
InChI Key: JSEDYGATXHFQFP-UHFFFAOYSA-N
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Description

“3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid” is a chemical compound with the molecular formula C13H13FN2O4 . It is a derivative of hydantoin-5-propionic acid, which is an imidazolidine-2,4-dione that is hydantoin substituted by a 2-carboxyethyl group at position 4 . This compound is functionally related to a hydantoin and is a conjugate acid of a hydantoin-5-propionate .


Molecular Structure Analysis

The molecular structure of “3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid” is characterized by the presence of a fluorobenzyl group attached to an imidazolidin-4-yl group, which is further connected to a propanoic acid group . The average mass of the molecule is 280.252 Da and the monoisotopic mass is 280.085938 Da .

Scientific Research Applications

Anticancer Applications

  • Anticancer Agent Development : Novel analogs of this compound have shown potential as anticancer agents. For example, specific analogs exhibited potent growth inhibition against melanoma and ovarian cancer cells, indicating their potential as lead compounds for antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).

  • Antimicrobial and Anticancer Properties : Certain derivatives of this compound have been synthesized and demonstrated high antibacterial and antifungal activity, as well as significant anticancer activity against breast cancer cell lines (Pansare et al., 2019).

  • Chemical Characterization and Anticancer Studies : The synthesis and characterization of variants of this compound, including their anticancer activities, have been explored. For instance, one study focused on the vibrational spectra and anticancer activity of 2-(4-fluorobenzylideneamino) propanoic acid (Ruan et al., 2009).

Radiopharmaceutical Applications

  • Imaging Histamine Receptors : A related compound, 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, has been labeled with fluorine-18 for potential use in clinical PET studies to image histamine H3 receptors (Iwata et al., 2000).

Molecular Interaction Studies

  • Structural Studies : Investigations into the structure of similar compounds, like 2-(4-fluorobenzylideneamino) propanoic acid, have provided insights into their ground-state geometries and vibrational wavenumbers, contributing to a deeper understanding of their molecular interactions (Min Ruan, 2008).

Antibiotic Development

  • Antibiotic Development : Compounds with molecular similarity to fluoroquinolone antibiotics, such as 3-Quinolin-4-one propanoic acids, are being explored as prospective scaffolds for creating new antimicrobial drugs. This includes the examination of analytical methods for quality control of such active pharmaceutical ingredients (Zubkov et al., 2016).

Synthesis and Characterization

  • Synthesis Techniques : Research has focused on novel synthesis methods and characterization of derivatives of this compound. For instance, the synthesis of polyether-bound 3-(5-fluorouracil-1-yl)propanoic acid and its hydrolysis reactivity have been studied (Ouchi et al., 1986).

  • Novel Synthesis Approaches : Improved synthesis methods for related compounds, such as 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, have been investigated, highlighting practical and convenient processes (Deng Yong, 2010).

properties

IUPAC Name

3-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4/c14-9-4-2-1-3-8(9)7-16-12(19)10(15-13(16)20)5-6-11(17)18/h1-4,10H,5-7H2,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEDYGATXHFQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
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3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
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3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
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3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
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3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
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3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

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